molecular formula C13H12FNO B112501 5-(Benzyloxy)-2-fluoroaniline CAS No. 342042-82-4

5-(Benzyloxy)-2-fluoroaniline

Cat. No. B112501
M. Wt: 217.24 g/mol
InChI Key: QWJMNTICFWQYMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis process .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis of α-Trifluoromethyl α-Amino Acids

5-(Benzyloxy)-2-fluoroaniline serves as a starting material in the synthesis of α-trifluoromethyl α-amino acids, demonstrating its pivotal role in the development of compounds with potential biological activity. This process involves transformations that leverage the unique reactivity of the fluoroaniline derivative, facilitating the introduction of trifluoromethyl groups into aromatic and heteroaromatic amino acids. Such amino acids are of interest due to their utility in drug development and peptide chemistry (Burger et al., 2006).

Fluorouracil Derivatives Synthesis

Another significant application involves the synthesis of key intermediates for fluorouracil derivatives, highlighting its role in the development of anticancer agents. The method includes using 5-(Benzyloxy)-2-fluoroaniline as a precursor in a multi-step synthesis process, culminating in the production of compounds relevant to cancer treatment research (Xie Jun, 2006).

Molecular Probes Development

5-(Benzyloxy)-2-fluoroaniline derivatives have been explored for their potential in creating molecular probes, particularly for imaging cerebral β-amyloid plaques in Alzheimer's disease. Derivatives synthesized from this compound displayed high affinity for amyloid aggregates, suggesting their application in positron emission tomography (PET) imaging to aid in the diagnosis and study of Alzheimer's disease progression (Cui et al., 2012).

Antimicrobial Agents Synthesis

Research also includes the development of fluorobenzamides containing thiazole and thiazolidine motifs as antimicrobial agents. These compounds, synthesized via methods that include the use of 5-(Benzyloxy)-2-fluoroaniline, have shown promising results against various bacterial and fungal strains, indicating the compound's versatility in contributing to the discovery of new antimicrobial drugs (Desai et al., 2013).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its impact on the environment .

properties

IUPAC Name

2-fluoro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJMNTICFWQYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391680
Record name 5-(benzyloxy)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-fluoroaniline

CAS RN

342042-82-4
Record name 5-(benzyloxy)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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